molecular formula C23H36O4 B1245729 Ardisiphenol B

Ardisiphenol B

Cat. No.: B1245729
M. Wt: 376.5 g/mol
InChI Key: QIOIOJNMBXOYMA-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ardisiphenol B is a phenolic compound isolated from the fruit of Ardisia colorata (Myrsinaceae family). It is structurally characterized as a resorcinol derivative with a substituted side chain, contributing to its bioactivity . Pharmacologically, this compound exhibits potent antioxidant properties, demonstrated by its ability to scavenge DPPH free radicals, and displays cytotoxic effects against cancer cell lines .

Properties

Molecular Formula

C23H36O4

Molecular Weight

376.5 g/mol

IUPAC Name

[2,4-dihydroxy-6-[(Z)-pentadec-8-enyl]phenyl] acetate

InChI

InChI=1S/C23H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(25)18-22(26)23(20)27-19(2)24/h8-9,17-18,25-26H,3-7,10-16H2,1-2H3/b9-8-

InChI Key

QIOIOJNMBXOYMA-HJWRWDBZSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC1=C(C(=CC(=C1)O)O)OC(=O)C

Canonical SMILES

CCCCCCC=CCCCCCCCC1=C(C(=CC(=C1)O)O)OC(=O)C

Synonyms

ardisiphenol B

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ardisiphenol B and Structurally Related Compounds

Compound Source Structural Features Key Pharmacological Activities References
This compound Ardisia colorata fruit Resorcinol derivative DPPH scavenging, cytotoxicity
Ardisiphenol A Ardisia colorata fruit Resorcinol derivative DPPH scavenging, cytotoxicity
Ardisiphenol D Ardisia brevicaulis Resorcinol with extended alkyl chain Antitumor (induces apoptosis in NSCLC cells)
Ardisiphenol I/J Ardisia crenata roots Phenolic compounds with 7C side chains Weak antimicrobial activity
Ardisinone B Ardisia arborescens Benzoquinone derivative Antimicrobial (inhibits Mycobacterium smegmatis)

Key Findings:

Structural Similarities and Differences: this compound shares a resorcinol core with Ardisiphenols A, C, and D but differs in side-chain substitutions. For example, Ardisiphenol D has an extended alkyl chain linked to its resorcinol moiety, enhancing its lipophilicity and antitumor efficacy . Ardisiphenols I and J, isolated from A. crenata, feature rare seven-carbon side chains but lack significant antimicrobial activity compared to other Ardisia compounds like Ardisinone B .

Pharmacological Contrasts: Antioxidant vs. Antimicrobial: this compound and A exhibit strong DPPH radical scavenging, while Ardisinone B and related benzoquinones show selective antimicrobial activity .

Bioactivity Profiles: this compound’s cytotoxicity is comparable to Ardisiphenol A but weaker than Ardisiphenol D, which shows nanomolar IC50 values in lung cancer cells . Ardisinones (e.g., B, C, D) lack antioxidant activity but inhibit Gram-positive bacteria, highlighting functional divergence within the Ardisia genus .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and characterizing Ardisiphenol B from natural sources?

  • Methodological Guidance :

  • Extraction : Use solvent partitioning (e.g., ethanol/water mixtures) followed by column chromatography with silica gel or Sephadex LH-20 for preliminary isolation .
  • Characterization : Employ NMR (¹H, ¹³C, DEPT, HSQC) and high-resolution mass spectrometry (HRMS) for structural elucidation. For purity validation, combine HPLC with UV/Vis or diode-array detection (DAD) at λ = 280 nm, referencing spectral libraries for phenolic compounds .
  • Reproducibility : Document solvent ratios, column dimensions, and elution gradients in detail to enable replication .

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

  • Analytical Framework :

  • Source Validation : Cross-check purity assessments (e.g., HPLC chromatograms, melting points) from conflicting studies. Impurities or degradation products may skew bioactivity results .
  • Experimental Conditions : Compare assay parameters (e.g., cell lines, incubation times, solvent controls). For example, cytotoxicity in MCF-7 cells may vary with DMSO concentration >0.1% .
  • Statistical Reconciliation : Apply meta-analysis tools (e.g., random-effects models) to quantify heterogeneity across datasets .

Advanced Research Questions

Q. What strategies are effective for elucidating the molecular targets and mechanistic pathways of this compound in cancer models?

  • Integrated Workflow :

  • Target Identification : Use affinity chromatography with immobilized this compound derivatives or CRISPR-Cas9 gene-editing screens to identify binding partners .
  • Pathway Analysis : Combine RNA-seq transcriptomics with phosphoproteomics to map signaling cascades (e.g., MAPK/ERK inhibition). Validate findings via siRNA knockdown or pharmacological inhibitors .
  • Data Triangulation : Cross-reference results with public databases (e.g., ChEMBL, KEGG) to confirm target specificity .

Q. How should researchers design dose-response studies to account for this compound’s nonlinear pharmacokinetic behavior?

  • Experimental Design :

  • Nonlinear Modeling : Use Hill equation or Emax models to fit dose-response curves, ensuring at least six concentration points spanning EC₅₀ ± 2 log units .
  • Toxicity Thresholds : Incorporate time-dependent assays (e.g., 24h vs. 72h exposure) to assess cumulative effects .
  • In Vivo Validation : Apply allometric scaling from in vitro IC₅₀ values to establish initial murine doses, adjusting for bioavailability differences .

Q. What statistical approaches resolve contradictions in this compound’s antioxidant vs. pro-oxidant effects across cell types?

  • Conflict Resolution Framework :

  • Redox Profiling : Quantify ROS levels (e.g., DCFDA assay) alongside glutathione depletion rates. Context-dependent effects may arise from baseline oxidative stress in specific cell lines .
  • Multivariate Analysis : Use principal component analysis (PCA) to cluster studies by experimental variables (e.g., oxygen tension, serum-free conditions) .
  • Mechanistic Hypotheses : Propose dual-function models (e.g., Nrf2 activation at low doses vs. mitochondrial uncoupling at high doses) and validate via gene-expression arrays .

Methodological Best Practices

Q. How to optimize chromatographic conditions for separating this compound from structurally analogous phenolics?

  • Protocol Optimization :

  • Column Selection : Test C18, phenyl-hexyl, and HILIC phases to resolve co-eluting isomers (e.g., Ardisiphenol A vs. B) .
  • Mobile Phase : Adjust pH (2.5–4.0 with formic acid) and gradient steepness to enhance peak symmetry. Include post-column derivatization (e.g., DPPH for antioxidant activity-guided fractionation) .

Q. What criteria define a robust hypothesis for this compound’s role in metabolic syndrome pathways?

  • Hypothesis Formulation :

  • FINER Criteria : Ensure the hypothesis is Feasible (e.g., murine models), Interesting (novel PPARγ modulation), Novel (distinct from resveratrol), Ethical, and Relevant to unmet therapeutic needs .
  • PICO Framework : Define Population (e.g., high-fat diet-induced obese mice), Intervention (this compound dosing), Comparison (metformin control), and Outcomes (adiponectin levels, insulin sensitivity) .

Data Presentation and Reproducibility

Q. How to structure supplementary materials for studies on this compound to meet journal standards?

  • Supplementary Guidelines :

  • File Organization : Label datasets as "SI-1_NMR_Spectra.pdf," "SI-2_HPLC_Chromatograms.xlsx," etc., with brief titles (<15 words) .
  • Method Transparency : Include raw NMR FID files, HPLC instrument parameters, and statistical code (R/Python scripts) in repositories like Zenodo or Figshare .

Q. What are common pitfalls in interpreting this compound’s in vitro-in vivo correlation (IVIVC) data?

  • Critical Analysis :

  • Bioavailability Overlooked : In vitro potency (e.g., IC₅₀ = 10 µM) may not translate in vivo due to poor absorption or first-pass metabolism. Use Caco-2 permeability assays and hepatic microsomal stability tests to address this .
  • Matrix Effects : Plasma protein binding (e.g., >90% albumin affinity) reduces free drug concentration. Validate via equilibrium dialysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ardisiphenol B
Reactant of Route 2
Ardisiphenol B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.